2-(Aminomethyl)phenylacetic acid hydrochloride
Overview
Description
2-(Aminomethyl)phenylacetic acid hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
2-(Aminomethyl)phenylacetic acid hydrochloride plays a significant role in chemical synthesis. It is used as an intermediate in the synthesis of various compounds. For instance, it's used in the protection of amino groups, as demonstrated in the synthesis of ceforanide, where the amino group of 2-aminomethylphenylacetic acid was protected by tert-butyloxycarbonyl (BOC) group. This process achieved a yield of up to 88.1% and was confirmed by IR, HPLC, and NMR techniques (Wang Rong-geng, 2008). Similarly, it was involved in the synthesis of BOC-protected thio-1,3,4-oxadiazol-2-yl derivatives for industrial applications (S. Shafi, R. Rajesh, & S. Senthilkumar, 2021).
Metabolic Studies
This chemical is also valuable in metabolic studies. For example, research on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, including 4-bromo-2,5-dimethoxyphenylacetic acid, which suggests multiple metabolic pathways for 2C-B (T. Kanamori, H. Inoue, Y. Iwata, Y. Ohmae, & T. Kishi, 2002).
Pharmaceutical Research
In pharmaceutical research, this compound is used for the synthesis of various therapeutic agents. For example, its derivative, phenylacetic acid, was used to create 5'-esters of 2'-deoxyadenosine and 2-chloro-2'-deoxyadenosine, which are potential anticancer agents (P. Grieb, T. Kryczka, Radosław Wójtowicz, J. Kawiak, & Z. Kazimierczuk, 2002). Also, its role in the synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues, which exhibit antimicrobial activity, highlights its significance in drug development (H. Jayadevappa, G. Nagendrappa, S. Umesh, & S. Chandrashekar, 2012).
Biochemical Analysis
Biochemical Properties
2-(Aminomethyl)phenylacetic acid hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be synthesized from 2-aminophenol and acetaldehyde with the addition of hydrochloric acid . The compound is known to form oximes when treated with phenylacetyl chloride, which are then reduced with phosphorous pentachloride . These interactions highlight its role in various biochemical pathways and its potential as a reactant in synthetic processes.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions at the benzylic position, such as free radical bromination and nucleophilic substitution, can lead to significant changes in cellular function
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It can act as a nucleophile in reactions, forming oximes and hydrazones with aldehydes and ketones . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function. The compound’s ability to form stable intermediates makes it a valuable tool in synthetic chemistry and biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. It is synthesized by refluxing 2-indanone, hydrochloric acid, and phenylacetic acid, and can be purified by crystallization or recrystallization . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure safe and effective use in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in forming oximes and hydrazones highlights its importance in synthetic chemistry and biochemical research . Understanding these pathways is crucial for developing new applications and improving existing ones.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is essential for developing new applications and improving existing ones in biochemical research.
Properties
IUPAC Name |
2-[2-(aminomethyl)phenyl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-6-8-4-2-1-3-7(8)5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGULXJQFZWSCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200048 | |
Record name | (2-(Aminomethyl)phenyl)acetic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52067-92-2 | |
Record name | Benzeneacetic acid, 2-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52067-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-(Aminomethyl)phenyl)acetic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052067922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-(Aminomethyl)phenyl)acetic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(aminomethyl)phenyl]acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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